molecular formula C11H15NO B11716048 (2R,5s)-5-methyl-2-phenylmorpholine

(2R,5s)-5-methyl-2-phenylmorpholine

Katalognummer: B11716048
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: LQHGEOIBMBXJGV-ONGXEEELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,5s)-5-methyl-2-phenylmorpholine is a chiral morpholine derivative with a phenyl group attached to the second carbon and a methyl group attached to the fifth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5s)-5-methyl-2-phenylmorpholine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the reaction of a phenyl-substituted epoxide with a methyl-substituted amine in the presence of a chiral catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5s)-5-methyl-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

(2R,5s)-5-methyl-2-phenylmorpholine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R,5s)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,5s)-5-methyl-2-phenylpyrrolidine: Similar in structure but with a pyrrolidine ring instead of a morpholine ring.

    (2R,5s)-5-methyl-2-phenylpiperidine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

(2R,5s)-5-methyl-2-phenylmorpholine is unique due to its specific stereochemistry and the presence of both a phenyl and a methyl group on the morpholine ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

(2R,5S)-5-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1

InChI-Schlüssel

LQHGEOIBMBXJGV-ONGXEEELSA-N

Isomerische SMILES

C[C@H]1CO[C@@H](CN1)C2=CC=CC=C2

Kanonische SMILES

CC1COC(CN1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.